3-(Oxolan-3-yl)pyrrolidine
Overview
Description
Scientific Research Applications
3-(Oxolan-3-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Safety and Hazards
The compound is classified as a danger according to the GHS05 and GHS07 pictograms . It is harmful if swallowed or inhaled and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Future Directions
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . This suggests that 3-(Oxolan-3-yl)pyrrolidine and related compounds may have potential for future drug development.
Mechanism of Action
Target of Action
The primary targets of a compound are typically proteins or enzymes in the body that the compound interacts withCompounds with a pyrrolidine ring are often used in drug discovery due to their ability to interact with various biological targets .
Mode of Action
The mode of action describes how the compound interacts with its targets. Without specific information on “3-(Oxolan-3-yl)pyrrolidine”, it’s difficult to provide details. The pyrrolidine ring structure can contribute to the stereochemistry of the molecule, which can influence its binding mode to target proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. Steric factors and the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates .
Biochemical Analysis
Biochemical Properties
3-(Oxolan-3-yl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to altered cellular metabolism. Additionally, this compound can impact cell signaling pathways, potentially leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, toxic or adverse effects may be observed. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound may be localized to the mitochondria, where it can influence metabolic processes and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
One classical method for synthesizing five-membered heterocycles like 3-(Oxolan-3-yl)pyrrolidine is the 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole, such as a nitrone, azide, or azomethine ylide, reacting with a dipolarophile, typically an olefin . This method is known for its regio- and stereoselectivity, making it a preferred route for synthesizing complex heterocycles.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction typically produces an alcohol .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the oxolane ring.
Pyrrolizine: Contains a fused pyrrole and pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
3-(Oxolan-3-yl)pyrrolidine is unique due to its fused ring structure, which imparts distinct stereochemical and electronic properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for designing novel bioactive compounds .
Properties
IUPAC Name |
3-(oxolan-3-yl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-9-5-7(1)8-2-4-10-6-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAOFWPBPHGGOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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